2,2,3,3-Tetrafluoropropane-1,1-diol

Description

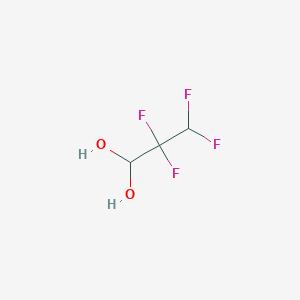

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3-tetrafluoropropane-1,1-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F4O2/c4-1(5)3(6,7)2(8)9/h1-2,8-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEPRBXRFZQFDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Precursors for Fluorinated Geminal Diols

Routes to 2,2,3,3-Tetrafluoropropane-1,1-diol Structures

The formation of this compound and its analogs can be achieved through several strategic synthetic routes. These methods primarily involve the transformation of highly fluorinated carbonyl compounds or multi-step sequences starting from more basic fluorinated hydrocarbons.

Direct Hydration of Highly Fluorinated Carbonyl Precursors

The direct hydration of a highly fluorinated carbonyl precursor, 2,2,3,3-tetrafluoropropanal (B12964879), is a primary method for synthesizing this compound. The high electrophilicity of the carbonyl carbon, significantly enhanced by the electron-withdrawing fluorine atoms, facilitates the nucleophilic attack of water. This reaction is often reversible, with the equilibrium favoring the hydrate (B1144303) form in many fluorinated aldehydes and ketones.

For instance, pentafluoropropionaldehyde (B1581517) readily forms its hydrate, 2,2,3,3,3-pentafluoropropane-1,1-diol. nih.gov Similarly, 1,1,1,3,3,3-hexafluoropropane-2,2-diol exists as a stable hydrate of hexafluoroacetone (B58046), a colorless liquid that is hygroscopic and reacts with water to release heat. chemicalbook.com The stability of these gem-diols is a notable exception to the general instability of such compounds derived from non-fluorinated carbonyls.

| Carbonyl Precursor | Gem-Diol Product |

| 2,2,3,3-Tetrafluoropropanal | This compound |

| Pentafluoropropionaldehyde | 2,2,3,3,3-Pentafluoropropane-1,1-diol nih.gov |

| Hexafluoroacetone | 1,1,1,3,3,3-Hexafluoropropane-2,2-diol chemicalbook.com |

Multi-step Synthetic Routes from Fluorinated Propene and Alkane Derivatives

Multi-step syntheses provide alternative pathways to this compound, often starting from commercially available fluorinated propenes or alkanes. One common strategy involves the functionalization of a fluorinated alkene followed by conversion to the diol. For example, a multi-step process for preparing 2,3,3,3-tetrafluoro-1-propene has been developed, which could potentially serve as a precursor. google.com This process involves contacting 2-chloro-3,3,3-trifluoro-1-propene with hydrogen fluoride (B91410) in the presence of a catalyst. google.com

Another approach involves the radical addition to perfluoroalkenes. A highly selective two-step synthesis of 1-(polyfluoroalkyl)ethane-1,2-diols has been reported, which involves the radical addition of a protected ethane-1,2-diol to a perfluoroalkene, followed by deprotection. researchgate.net This methodology, while not directly yielding a gem-diol, demonstrates the utility of radical reactions in building fluorinated diol structures.

Development of Novel Fluorination Protocols for Diol Synthesis

The demand for fluorinated compounds has spurred the development of new and more efficient fluorination methods. These novel protocols are crucial for accessing a wider range of fluorinated diols, including those with complex structures.

Exploiting Trifluoroacetate-Release Chemistry in Pentafluoro-gem-diol Synthesis

A significant advancement in the synthesis of complex fluorinated molecules is the use of pentafluoro-gem-diols as precursors that can release trifluoroacetate (B77799). nih.govnih.gov This strategy has been used to synthesize valuable difluoromethylene-containing organic molecules. nih.govnih.gov While only one synthetic strategy was initially available to assemble these important precursors, new synthetic routes have been developed and compared to the existing method. nih.govnih.gov This has led to an improved synthetic pathway for complex pentafluoro-gem-diols. nih.govnih.gov For example, a glucose-derived pentafluoro-gem-diol has been synthesized and utilized in a tandem trifluoroacetate-release halogenation/cyclization protocol to produce a CF2Br-glucopyranose. nih.govnih.gov

Radical Addition Reactions in the Generation of Fluorinated Diols

Radical reactions have proven to be a powerful tool for creating C-F bonds and synthesizing fluorinated molecules under mild conditions. nih.gov Photoredox catalysis, in particular, has emerged as a sustainable method for generating reactive radicals. nih.gov These reactions are often highly selective and can be used to construct a diverse range of fluorinated compounds. nih.gov

A notable example is the highly selective two-step synthesis of 4-(perfluoroalkyl)butane-1,2-diols. globalauthorid.com This method relies on the regioselective radical addition to perfluoroalkylethylenes. globalauthorid.com The regioselectivity of these additions has been studied, providing a deeper understanding of the reaction mechanism. globalauthorid.com

Green Chemistry Principles in Fluorinated Diol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize environmental impact and improve safety. dovepress.comeurekalert.org This involves the use of less hazardous reagents, more efficient reactions, and environmentally benign solvents.

Recent advances have focused on developing fluorination reactions that can be carried out in aqueous media. rsc.org This is a significant step forward, as traditional fluorination methods often require harsh, anhydrous conditions. rsc.org The use of water as a solvent is not only environmentally friendly but can also lead to unique reactivity and selectivity. rsc.org

Furthermore, efforts are being made to develop catalytic methods that reduce waste and improve atom economy. For instance, the development of a safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides highlights the ongoing push towards greener synthetic routes in fluorine chemistry. eurekalert.org The use of renewable starting materials, such as fructose-derived 5-hydroxymethylfurfural (B1680220) for the synthesis of a rigid spirocyclic diol, also aligns with green chemistry principles. rsc.org

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights

Investigations into the Equilibrium Dynamics and Thermodynamic Stability of Fluorinated Geminal Diols

The stability and reactivity of geminal diols are significantly influenced by the presence of fluorine atoms on adjacent carbon atoms. This section explores the thermodynamic and kinetic factors governing the equilibrium between fluorinated carbonyl compounds and their corresponding geminal diol hydrates.

The incorporation of fluorine atoms into organic molecules induces profound changes in their physicochemical properties due to the high electronegativity of fluorine. nih.gov This is particularly evident in the hydration of fluorinated ketones to form geminal diols. The strong electron-withdrawing nature of fluorine substituents enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. nih.govsapub.org This effect shifts the equilibrium towards the formation of the hydrate (B1144303), or gem-diol. nih.gov

For instance, cyclic 2-trifluoroacetylated-1,3-diketones and ketones with α,α-difluorinated carbons exhibit a pronounced tendency to undergo rapid hydration. sapub.org Spectroscopic studies indicate that the equilibrium for cyclic 2-trifluoroacetylated-1,3-diketones favors the diketo hydrate over the keto-enol hydrate. sapub.org The Hammett constant, a measure of the electronic effect of a substituent, is significantly higher for fluorine compared to other groups, further illustrating its strong electron-withdrawing capacity. nih.gov This increased electrophilicity not only promotes hydrate formation but also influences the pKa of nearby functional groups and can lead to conformational changes in the molecule. acs.org

The stability of these gem-diols is a key factor in their utility as synthetic intermediates. While many gem-diols are transient, the presence of multiple fluorine atoms can stabilize the hydrate form sufficiently for it to be observed and utilized in subsequent reactions.

While the primary driving force for the formation of fluorinated geminal diols is the electron-withdrawing effect of fluorine, intramolecular hydrogen bonding can also play a role in their stabilization. Although fluorine is a weak hydrogen bond acceptor compared to oxygen or nitrogen, the formation of OH···F intramolecular hydrogen bonds (IMHBs) has been observed in flexible acyclic fluorohydrins. nih.govsouthampton.ac.uk

The existence and strength of these IMHBs are highly dependent on the molecule's conformational profile, the specific fluorination pattern, and the level of alkyl substitution. nih.gov For example, in acyclic saturated γ-fluorohydrins, the presence of OH···F IMHBs has been demonstrated for the first time, challenging earlier reports. nih.gov The relative stereochemistry significantly impacts the coupling constants observed in NMR spectroscopy, which is a key technique for identifying these interactions. nih.govsouthampton.ac.uk

Reactivity of 2,2,3,3-Tetrafluoropropane-1,1-diol and Related Intermediates

The reactivity of this compound and similar fluorinated gem-diols is characterized by their ability to act as precursors to highly reactive intermediates. These intermediates are valuable in synthetic organic chemistry for the construction of complex fluorinated molecules.

In the presence of alcohols, fluorinated ketones and their corresponding gem-diols can form transient hemiketals. nih.govnih.gov For example, pentafluoro-gem-diols react with alcohols to form hemiketals that can be detected by 19F NMR. nih.govnih.gov The formation of these hemiketals is a reversible process, and they are generally not stable enough to be isolated. nih.govlibretexts.org The conversion rates to hemiketals are influenced by the nature of the alcohol, with primary alcohols showing higher conversions than secondary or fluorinated alcohols. nih.govnih.gov

The formation of these transient species is significant as it opens up pathways for further reactions. For example, intramolecular cyclization of hemiketals derived from trifluoromethyl ketones has been reported, suggesting the potential for similar transformations with hemiketals from pentafluoro-gem-diols. nih.gov The hydrate of a fluorinated ketone, the gem-diol itself, is in equilibrium with the ketone form in aqueous solution. libretexts.org While often drawn in the non-hydrated form, the hydrated species can be present in significant concentrations depending on the structure of the ketone. libretexts.org

Table 1: Hemiketal Formation from Pentafluoro-gem-diols with Various Alcohols nih.gov

| Alcohol | Type | Conversion to Hemiketal (%) |

| Methanol | Primary | 95 |

| Ethanol | Primary | 92 |

| n-Propanol | Primary | 90 |

| n-Butanol | Primary | 81 |

| Isopropanol | Secondary | 65 |

| Trifluoroethanol | Fluorinated | 52 |

Conversion rates were determined by 19F NMR with trifluorotoluene as an internal standard.

A particularly important application of fluorinated gem-diols is their use as precursors for the generation of α,α-difluoroenolates. These reactive intermediates are valuable for installing difluoromethylene groups in molecules, a common strategy in medicinal chemistry to improve properties like bioavailability and metabolic stability. acs.orgnih.govacs.org

One method for generating difluoroenolates involves the facile carbon-carbon bond cleavage and release of trifluoroacetate (B77799) from a suitable precursor under mild conditions. nih.govacs.org This approach is advantageous as it is not restricted to a small set of fluorinated building blocks. nih.govacs.org The generated difluoroenolates can then participate in reactions such as aldol (B89426) additions to form new carbon-carbon bonds. nih.govacs.org

Alternatively, difluoroenolates can be generated in situ from gem-diols like this compound in the presence of a base. acs.org These enolates can then be used in catalytic, enantioselective aldol reactions with aldehydes. acs.org The development of chiral ligands for these reactions has enabled the synthesis of chiral compounds containing a difluoromethylene group with high yields and enantioselectivities. acs.org

Acid- and Base-Catalyzed Transformations and Rearrangement Studies

The reactivity of this compound and related compounds can be further controlled and diversified through the use of acid and base catalysis. These conditions can promote transformations and rearrangements, leading to a variety of fluorinated products.

In base-catalyzed reactions, the gem-diol can be deprotonated to form a difluoroenolate, as discussed previously. acs.org The choice of base and reaction conditions can influence the outcome of the reaction, leading to either C-C bond formation or other transformations. acs.org

Acid catalysis can also be employed to promote reactions of fluorinated compounds. For instance, the gold-catalyzed hydration of haloalkynes typically yields 2-halomethylketones. However, a "drastic fluorine effect" has been observed where the reaction of 1-halo-3,3-difluoroalkynes under the same conditions leads to a complete reversal of selectivity, producing 3,3-difluoroesters as the exclusive products. rsc.org This highlights the profound influence of fluorine substitution on reaction pathways.

Furthermore, acid-base properties of catalysts, such as alumina (B75360), are crucial in transformations of fluorinated alkenes. For example, the isomerization of trans-1,3,3,3-tetrafluoropropene to the cis isomer can be achieved with high selectivity using an alumina catalyst with appropriate weak Lewis acid sites. researchgate.net The dehydrofluorination of related fluorinated propanes to produce tetrafluoropropenes is also catalyzed by materials like chromium oxyfluoride, where the surface acidity plays a key role. researchgate.net These examples demonstrate the importance of understanding and controlling acid-base catalysis in the synthesis and transformation of fluorinated molecules.

Protonation and Dehydration Mechanisms

The acid-catalyzed dehydration of alcohols is a fundamental organic reaction that typically proceeds via protonation of a hydroxyl group, followed by the elimination of a water molecule to form a carbocation intermediate. google.com In the case of this compound, this process is expected to follow a similar initial step, where one of the hydroxyl groups is protonated by an acid catalyst to form an alkyloxonium ion. This enhances the leaving group ability of the hydroxyl group.

However, the subsequent steps are heavily influenced by the strong electron-withdrawing effects of the adjacent tetrafluoroethyl group (CHF₂CF₂-). The formation of a carbocation on the carbon bearing the hydroxyl groups is significantly destabilized by the inductive effect of the fluorine atoms. This destabilization makes the formation of a classical carbocation intermediate less favorable compared to non-fluorinated diols.

Therefore, the dehydration of this compound is more likely to proceed through a concerted E2-like mechanism. In this pathway, a base (which could be the conjugate base of the acid catalyst or a water molecule) would abstract a proton from the second hydroxyl group simultaneously with the departure of the protonated hydroxyl group as a water molecule. This concerted process avoids the formation of a high-energy carbocation intermediate. The final product of this dehydration would be 2,2,3,3-tetrafluoropropanal (B12964879).

It is also important to consider the equilibrium that exists between gem-diols and their corresponding aldehydes or ketones. wikipedia.org For many simple gem-diols, this equilibrium favors the carbonyl compound. The presence of electron-withdrawing groups, such as the tetrafluoroethyl group in this case, can stabilize the hydrate form, making the gem-diol more stable relative to its non-fluorinated counterparts. wikipedia.org

Comparative Studies with Vicinal Diol Rearrangements

A classic reaction of vicinal diols (1,2-diols) under acidic conditions is the pinacol (B44631) rearrangement, which involves the migration of an alkyl or aryl group to an adjacent carbocationic center, ultimately forming a ketone. rsc.orgpageplace.de This rearrangement is driven by the formation of a more stable carbocation.

In comparing the reactivity of this compound (a gem-diol) with a hypothetical fluorinated vicinal diol, several key differences emerge. As previously discussed, the formation of a carbocation at the carbon bearing the hydroxyl groups in the gem-diol is highly unfavorable due to the fluorine atoms. This significantly inhibits any potential for a 1,2-hydride or 1,2-alkyl shift that is characteristic of the pinacol rearrangement.

In a fluorinated vicinal diol, while the fluorine atoms would still exert a destabilizing inductive effect on any developing positive charge, the potential for rearrangement would depend on the relative stability of the possible carbocation intermediates. However, research on the pinacol rearrangement of fluorinated diols has shown that extensive fluorine substitution can render the diol unreactive under typical acid-catalyzed rearrangement conditions. acs.org The powerful electron-withdrawing nature of fluorine inhibits the formation of the necessary carbocationic intermediates for the rearrangement to occur.

Therefore, while non-fluorinated vicinal diols readily undergo the pinacol rearrangement, this compound is not expected to undergo such a rearrangement. Its reactivity under acidic conditions is dominated by dehydration to the corresponding aldehyde.

Oxidation and Reduction Pathways of Fluorinated Diols

The oxidation and reduction of fluorinated diols are important transformations that can lead to a variety of valuable fluorinated compounds.

Oxidation:

The oxidation of gem-diols can be a complex process. Studies on the atmospheric oxidation of non-fluorinated gem-diols suggest a mechanism initiated by the abstraction of a hydrogen atom from the C-H bond by a radical species, such as a hydroxyl radical. acs.org This is followed by the addition of molecular oxygen to form a peroxy radical intermediate. This intermediate can then undergo further reactions to yield organic acids. acs.org

In the case of this compound, a similar radical-initiated oxidation pathway could be envisioned. However, the high strength of the C-F bonds and the electron-withdrawing nature of the fluorine atoms would likely make the abstraction of the aldehydic hydrogen from the corresponding 2,2,3,3-tetrafluoropropanal (which would be in equilibrium with the diol) a more favorable oxidation pathway under certain conditions.

A related compound, 2,2,3,3-tetrafluoro-1-propanol, has been shown to undergo mineralization and defluoridation through UV oxidation in the presence of hydrogen peroxide. nih.gov This advanced oxidation process suggests that under sufficiently strong oxidizing conditions, the carbon-fluorine bonds in this compound can be cleaved.

Reduction:

The reduction of fluorinated diols can be achieved using various reducing agents. For instance, fluorinated diacids have been successfully reduced to their corresponding diols using sodium borohydride. dtic.mil This suggests that a similar approach could potentially be used to reduce a derivative of this compound.

However, the direct reduction of the gem-diol itself is less straightforward. The hydroxyl groups are generally not reducible under standard catalytic hydrogenation conditions. To achieve reduction, the hydroxyl groups would likely need to be converted into better leaving groups first.

Theoretical and Computational Chemistry Analyses

Quantum Mechanical (QM) Characterization of Molecular Structure and Conformation

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of molecules like 2,2,3,3-tetrafluoropropane-1,1-diol. The presence of four fluorine atoms on the C2 and C3 positions imposes significant steric and electronic effects that dictate the molecule's preferred geometry.

Conformational analysis of fluorinated compounds often reveals the influence of the gauche effect, where the presence of the highly electronegative fluorine atom can stabilize a gauche conformation over an anti-conformation. nih.gov For this compound, the rotational barrier around the C1-C2 and C2-C3 bonds would be a key parameter to investigate. DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, can map the potential energy surface (PES) associated with the rotation of the diol and tetrafluoroethyl groups. acs.org This would identify the most stable conformers and the transition states connecting them.

Table 1: Illustrative Calculated Geometrical Parameters for a Related Fluorinated Propanol

| Parameter | Value (Angstroms or Degrees) |

| C-C Bond Length | 1.53 Å |

| C-F Bond Length | 1.35 Å |

| C-O Bond Length | 1.42 Å |

| O-H Bond Length | 0.96 Å |

| C-C-C Bond Angle | 112° |

| F-C-F Bond Angle | 108° |

| C-C-O Bond Angle | 110° |

| Note: These are representative values for illustrative purposes and are not the exact calculated values for this compound. |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Kinetics

DFT is a powerful tool for elucidating the mechanisms and kinetics of chemical reactions involving fluorinated compounds. For this compound, a key reaction of interest would be its dehydration to form the corresponding aldehyde, 2,2,3,3-tetrafluoropropanal (B12964879).

The dehydration of a gem-diol to a carbonyl compound is a fundamental reaction that can be modeled using DFT. This involves locating the transition state (TS) for the reaction and calculating the activation energy barrier. diva-portal.org The process would involve the transfer of a proton from one hydroxyl group to the other, followed by the elimination of a water molecule.

Studies on the dehydrogenation of propane (B168953) on platinum catalysts have shown that DFT can effectively calculate the energy barriers for C-H bond activation, which are analogous to the initial steps of many catalytic reactions. rsc.org For the dehydration of this compound, the activation energy would be influenced by the electronic effects of the fluorine atoms. The strong inductive effect of the tetrafluoroethyl group would likely stabilize the transition state, potentially lowering the activation barrier compared to a non-fluorinated diol.

Table 2: Illustrative Calculated Activation Energies for Related Reactions

| Reaction | Computational Method | Basis Set | Calculated Activation Barrier (kcal/mol) |

| Propane Dehydrogenation | DFT-GGA | - | ~15-17 |

| Excited-State Proton Transfer | TD-DFT | Various | ~5-10 |

| Note: These are representative values for illustrative purposes and are not the exact calculated values for the dehydration of this compound. |

The reactivity and selectivity of chemical reactions are often significantly influenced by the solvent. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the effect of a solvent environment. acs.orgdntb.gov.ua

For the dehydration of this compound, performing calculations in different solvents would reveal the extent to which the solvent stabilizes the reactants, transition state, and products. Polar solvents would be expected to play a significant role in a reaction involving the formation of a water molecule. The choice of solvent can influence reaction rates and, in more complex reactions, the stereoselectivity. researchgate.net

Electronic Structure and Bonding Analysis in Fluorinated Diols

The electronic structure of this compound is dominated by the high electronegativity of the fluorine atoms. This leads to a significant polarization of the C-F bonds and has a cascading inductive effect throughout the molecule.

Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. The energy of the LUMO is indicative of the molecule's ability to accept electrons, while the HOMO energy relates to its electron-donating ability. The HOMO-LUMO gap is a measure of the molecule's chemical stability.

In fluorinated systems, the fluorine atoms tend to lower the energy of the molecular orbitals. fu-berlin.de This "shielding" effect can also lead to a relative inertness of the molecule by limiting the overlap of its frontier orbitals with those of potential reactants. fu-berlin.de

Prediction of Stability and Reactivity Trends in Polyfluorinated Systems

Gem-diols are often unstable and exist in equilibrium with their corresponding carbonyl compounds and water. However, the presence of strong electron-withdrawing groups on the same carbon atom can significantly stabilize the gem-diol form. libretexts.orglibretexts.orgdoubtnut.com This is a well-known phenomenon, exemplified by the stability of chloral (B1216628) hydrate (B1144303).

In the case of this compound, the tetrafluoroethyl group at the C2 position, while not directly on the diol-bearing carbon, exerts a strong electron-withdrawing effect. This effect would be expected to stabilize the gem-diol structure relative to its non-fluorinated counterpart, propane-1,1-diol. DFT calculations can quantify this stabilization by comparing the relative energies of the diol and its corresponding aldehyde and water.

The reactivity of polyfluorinated compounds is also a subject of intense study. The strong C-F bond contributes to their thermal and metabolic stability. nih.gov However, the electronic perturbations introduced by fluorine can also activate other parts of the molecule towards specific reactions. nih.gov For this compound, the acidity of the hydroxyl protons would be increased due to the inductive effect of the fluorine atoms, which could influence its reactivity in acid-base chemistry.

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorine Chemistry Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the study of organofluorine compounds. The fluorine-19 (¹⁹F) nucleus is particularly well-suited for NMR analysis due to its 100% natural abundance, high gyromagnetic ratio, and a spin quantum number of ½, making it a highly sensitive nucleus for NMR detection, surpassed only by protium (¹H) and tritium (³H) wikipedia.org.

¹⁹F NMR spectroscopy is exceptionally powerful for identifying and differentiating fluorine atoms within a molecule due to its wide chemical shift range, which spans approximately 800 ppm wikipedia.org. This broad dispersion minimizes signal overlap, a common challenge in ¹H NMR, and makes the chemical shift of a ¹⁹F nucleus highly sensitive to its local electronic environment nih.gov.

For 2,2,3,3-tetrafluoropropane-1,1-diol, two distinct fluorine environments are expected: the -CHF₂ group and the -CF₂- group. This would result in two primary signals in the ¹⁹F NMR spectrum. The fluorine atoms on the carbon adjacent to the diol group (-CF₂-C(OH)₂) would experience a different electronic environment compared to the fluorine atoms on the terminal carbon (-CHF₂).

Furthermore, spin-spin coupling provides a wealth of structural information. ¹⁹F-¹⁹F coupling constants are typically larger than ¹H-¹H couplings and can be observed over two, three, four, or even five bonds wikipedia.org. In this compound, geminal coupling (²JFF) within the CF₂ groups and vicinal coupling (³JFF) between the two CF₂ groups would be expected, leading to complex splitting patterns that help confirm the connectivity of the fluoroalkyl chain. Additionally, coupling between fluorine and hydrogen atoms (JHF) provides further structural confirmation nih.gov. The terminal -CHF₂ group would exhibit a characteristic splitting pattern due to the coupling between the hydrogen and the two fluorine atoms.

The use of ¹⁹F-centered NMR experiments, which correlate ¹⁹F chemical shifts with those of ¹H, ¹³C, and other nuclei, is a robust method for unambiguous structure determination, especially in complex mixtures nih.gov.

While ¹⁹F NMR is crucial, ¹H and ¹³C NMR spectroscopy provide complementary data for a complete structural assignment of this compound.

¹H NMR Spectroscopy : The proton spectrum is expected to be relatively simple. It would feature a signal for the two hydroxyl (-OH) protons and a signal for the proton in the -CHF₂ group. The -CHF₂ proton signal would be split into a triplet by the two adjacent fluorine atoms (²JHF). The chemical shift of the hydroxyl protons can vary depending on solvent, concentration, and temperature. For a related compound, 2,2,3,3-tetrafluoro-1-propanol, the proton of the CHF₂ group appears at 5.928 ppm, while the CH₂ protons appear at 3.976 ppm chemicalbook.com.

¹³C NMR Spectroscopy : In the ¹³C NMR spectrum, three distinct carbon signals are anticipated: one for the diol carbon (-C(OH)₂), one for the adjacent fluorinated carbon (-CF₂-), and one for the terminal fluorinated carbon (-CHF₂). A key feature of ¹³C NMR for fluorinated compounds is the presence of carbon-fluorine coupling (JCF), which splits the carbon signals into multiplets. The magnitude of the coupling constant depends on the number of bonds between the carbon and fluorine atoms (¹JCF, ²JCF, etc.), providing valuable information about the proximity of carbon atoms to fluorine substituents.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Group | Predicted Chemical Shift Range (ppm) | Expected Splitting Pattern |

|---|---|---|---|

| ¹⁹F | -C F₂-C(OH)₂ | Varies | Triplet (from -CHF₂) |

| -C HF₂ | Varies | Triplet (from -CF₂-) | |

| ¹H | -CH F₂ | ~ 5.5 - 6.5 | Triplet (from -CF₂) |

| -OH | Variable | Singlet (broad) | |

| ¹³C | -C (OH)₂ | ~ 90 - 100 | Triplet (from adjacent -CF₂-) |

| -C F₂- | ~ 110 - 125 | Triplet of triplets (from geminal F₂ and adjacent CHF₂) |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Geminal diols, such as this compound, can exist in equilibrium with their corresponding aldehyde (2,2,3,3-tetrafluoropropanal) and water. Dynamic NMR (DNMR) spectroscopy is an ideal technique for studying such equilibria. By acquiring spectra at different temperatures, it is possible to observe changes in the rate of exchange between the diol and aldehyde forms. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for both species might be observed. As the temperature increases, the exchange rate increases, leading to broadening of the signals and eventually coalescence into a single, averaged signal at high temperatures. Analysis of the line shapes at various temperatures can provide quantitative information about the thermodynamic and kinetic parameters of the equilibrium process.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. HRMS provides highly accurate mass measurements, allowing for the determination of the molecular formula (C₃H₄F₄O₂) with a high degree of confidence.

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed. In tandem mass spectrometry (MS/MS) experiments, the molecular ion or a prominent fragment ion is selected and subjected to collision-induced dissociation (CID) nih.gov. The resulting fragmentation pattern provides insight into the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve:

Loss of a water molecule (H₂O) from the gem-diol moiety.

Loss of a hydroxyl radical (•OH).

Cleavage of C-C bonds, leading to fragments such as [CHF₂]⁺ or [CF₂CH(OH)₂]⁺.

Loss of hydrogen fluoride (B91410) (HF).

Analysis of these fragmentation patterns, aided by the precise mass measurements from HRMS, helps to piece together the molecular structure and corroborate findings from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. The presence of strong C-F stretching bands, typically in the 1000-1350 cm⁻¹ region, would confirm the fluoroalkane nature of the compound. C-H stretching and bending vibrations, as well as C-C and C-O single bond stretches, would also be present in the fingerprint region.

Raman Spectroscopy : Raman spectroscopy provides complementary information. While O-H stretching is often weak in Raman spectra, the C-F and C-C backbone vibrations are typically strong and well-defined. This can be particularly useful for analyzing the skeletal structure of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H | Stretching | 3200 - 3600 | Strong, Broad (IR) / Weak (Raman) |

| C-H | Stretching | 2850 - 3000 | Medium (IR) / Medium (Raman) |

| C-F | Stretching | 1000 - 1350 | Very Strong (IR) / Strong (Raman) |

| C-O | Stretching | 1000 - 1200 | Strong (IR) |

| C-C | Stretching | 800 - 1200 | Medium-Weak (IR) / Strong (Raman) |

Integration of Spectroscopic Data with Computational Structure Elucidation Techniques

To achieve the highest level of confidence in structural assignment, experimental data are often integrated with computational chemistry methods. Techniques like Density Functional Theory (DFT) can be used to predict molecular geometries, vibrational frequencies, and NMR chemical shifts nih.govresearchgate.net.

By calculating the theoretical IR, Raman, and NMR spectra for a proposed structure of this compound, these predictions can be compared directly with the experimental data. A strong correlation between the calculated and observed spectra provides powerful evidence for the correctness of the assigned structure d-nb.info. Furthermore, computational methods can help in assigning specific vibrational modes to observed IR and Raman bands and can aid in the interpretation of complex NMR coupling patterns.

Strategic Applications in Synthetic Organic Chemistry

2,2,3,3-Tetrafluoropropane-1,1-diol as a Versatile Building Block for Fluorine-Containing Molecules

This compound is a valuable synthon for introducing the 1,1,2,2-tetrafluoropropyl group into organic structures. Gem-diols, which are hydrates of aldehydes or ketones, are often transient intermediates. However, the presence of strongly electron-withdrawing fluorine atoms on the adjacent carbon significantly enhances the electrophilicity of the carbonyl group, stabilizing the hydrated gem-diol form. nih.govconicet.gov.ar This stability allows this compound to be handled as a bench-stable reagent, which can then generate the highly reactive 2,2,3,3-tetrafluoropropanal (B12964879) in situ for subsequent reactions.

The utility of fluorinated alcohols and their derivatives as building blocks is well-established. For instance, the related compound 2,2,3,3-Tetrafluoro-1-propanol is used in the synthesis of water-repellent agents for textiles. sigmaaldrich.com Similarly, this compound provides a gateway to a variety of functional group transformations, enabling the construction of more complex fluorinated molecules. The diol's reactivity is centered on the aldehyde-like chemistry of its dehydrated form, allowing for nucleophilic additions, condensations, and redox transformations.

Highly fluorinated gem-diols are recognized as precursors to reactive intermediates that are useful in assembling diverse fluorinated organic structures. nih.gov The cleavage of carbon-carbon bonds adjacent to the gem-diol moiety can be exploited to generate novel reactivity, further expanding its role as a versatile building block. nih.gov

Table 1: Properties of Related Fluorinated C3 Building Blocks

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Application/Feature | Reference |

|---|---|---|---|---|

| This compound | C₃H₄F₄O₂ | 148.06 | Stable hydrate (B1144303) of 2,2,3,3-tetrafluoropropanal; precursor to fluorinated heterocycles and intermediates. | scbt.com |

| 2,2,3,3-Tetrafluoro-1-propanol | C₃H₄F₄O | 132.06 | Used in synthesis of water-repellents and as a fluorinated solvent. | sigmaaldrich.com |

| 2,3,3,3-Tetrafluoropropionic acid | C₃H₂F₄O₂ | 146.04 | Valuable intermediate for pharmaceuticals and agrochemicals. | google.com |

Enantioselective and Diastereoselective Transformations Involving Fluorinated Diols as Substrates or Auxiliaries

The development of stereoselective methods for synthesizing chiral fluorinated molecules is a major focus of modern organic chemistry. nih.gov this compound, through its aldehyde form, is an excellent substrate for such transformations. The strong electron-withdrawing nature of the tetrafluoroethyl group activates the aldehyde for a variety of stereocontrolled reactions.

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of aldehydes. For example, chiral amine catalysts can be used for the direct enantioselective α-fluorination of aldehydes to generate important α-fluoro aldehyde synthons. nih.gov While this applies to creating a new C-F bond, the existing fluorinated backbone of 2,2,3,3-tetrafluoropropanal makes it an ideal candidate for reactions at the carbonyl carbon, such as aldol (B89426) or allylation reactions, where the fluorinated moiety can direct the stereochemical outcome.

Diastereoselective crossed aldol reactions have been successfully performed using chiral fluorinated aldehydes, demonstrating that the fluorine substituents can exert significant control over the formation of new stereocenters. acs.org These reactions provide access to complex fluorohydrins with multiple, well-defined stereocenters. Similarly, protocols for the general enantioselective synthesis of β- and γ-fluoroamines often start from aldehydes, proceeding through organocatalytic steps to achieve high enantiomeric excess. nih.gov

Table 2: Examples of Stereoselective Transformations with Fluorinated Aldehydes

| Transformation Type | Catalyst/Method | Product Type | Significance | Reference |

|---|---|---|---|---|

| Enantioselective α-Fluorination | Chiral Imidazolidinone (Organocatalyst) | α-Fluoro Aldehydes | Creates chiral C-F bond with high enantioselectivity. | nih.gov |

| Enantioselective Synthesis of Fluoroamines | Organocatalysis via α-Fluoroaldehydes | β- and γ-Fluoroamines | Provides access to valuable pharmacophores with 87–96% ee. | nih.gov |

| Diastereoselective Aldol Reaction | Chiral Fluorinated Aldehyde Substrate | Fluorinated Diols/Hydroxyketones | Substrate control allows for synthesis of complex fluorohydrins. | acs.org |

| Enantioselective Fluorination of α-Branched Aldehydes | Chiral Primary Amine (Organocatalyst) | Chiral α-Fluoroaldehydes | Leads to α-hydroxyacetals via stereospecific C-F bond cleavage. | rsc.orgrsc.org |

Development of Catalytic Systems Utilizing Fluorinated Diol Reactivity

The unique electronic properties and structure of this compound suggest its potential use in the design of novel catalytic systems. The two hydroxyl groups can act as ligands, coordinating to metal centers to form catalysts with distinct reactivity. The high electronegativity of the fluorine atoms would modulate the electronic properties of such a metal complex, potentially enhancing catalytic activity or influencing selectivity.

The chemistry of non-fluorinated diols in catalysis is well-documented, where they serve as ligands for a range of transition metals in reactions like asymmetric hydrogenation and oxidation. By analogy, fluorinated diols could be employed to create more Lewis acidic catalysts or catalysts with altered solubility profiles in fluorinated solvents.

Furthermore, the equilibrium between the gem-diol and its corresponding aldehyde is sensitive to the medium. It has been observed that fluorinated gem-diols can form transient hemiketals in the presence of alcohols. nih.gov This reactivity could be harnessed in a catalytic cycle. For instance, a transient hemiketal could participate in a subsequent reaction like an oxa-Michael addition, allowing for the construction of complex fluorinated architectures under catalytic conditions. nih.gov The ability of gem-diols to coordinate with transition and heavy metal ions has also been noted as an attractive feature for developing new materials for catalytic applications, such as the removal of pollutants. conicet.gov.ar

Role in the Synthesis of Specialty Organic Intermediates

Fluorinated organic compounds are critical intermediates in the pharmaceutical and agrochemical industries. agcchem.comyoutube.com Three-carbon fluorinated building blocks are particularly sought after for the synthesis of active ingredients. This compound, as a stable source of 2,2,3,3-tetrafluoropropanal, is a key starting material for a variety of specialty intermediates.

For example, the oxidation of the aldehyde would yield 2,2,3,3-tetrafluoropropionic acid, a valuable intermediate for which multi-step syntheses have been developed. google.com Furthermore, the diol/aldehyde can be used to construct fluorinated heterocyclic systems, which are prevalent in medicinal chemistry. A metal-free, multi-component reaction has been developed to synthesize 3-trifluoromethyl-1,2,4-triazoles, showcasing the importance of fluorinated synthons in building pharmaceutically relevant scaffolds. nih.gov Accessing such structures from a simple C3 building block like this compound represents an efficient and modular synthetic strategy.

The demand for a reliable supply of advanced fluorinated intermediates has driven significant research into their synthesis and scale-up, with companies specializing in providing these building blocks for cGMP manufacturing. agcchem.com The versatility of this compound positions it as a fundamental component in the supply chain for these high-value chemical products.

Table 3: Important Specialty Intermediates Derived from Fluorinated C3 Synthons

| Intermediate Class | Example | Significance | Potential Synthetic Precursor |

|---|---|---|---|

| Fluorinated Carboxylic Acids | 2,3,3,3-Tetrafluoropropionic acid | Intermediate for pharmaceuticals and agrochemicals. google.com | This compound (via oxidation) |

| Fluorinated Heterocycles | 3-Trifluoromethyl-1,2,4-triazoles | Biologically important scaffolds in drug discovery. nih.gov | Trifluoroacetimidoyl chlorides |

| Fluorinated Amines | β-Fluoroamines | Important pharmacophores with modified pKa. nih.gov | α-Fluoroaldehydes |

| Fluorinated Phosphonates | (EtO)₂PO.CHF.COOEt | Valuable intermediates in organic synthesis. google.com | Triethylphosphonoacetate |

Future Research Directions and Emerging Paradigms

Exploration of Unconventional Reactivity Patterns in Polyfluorinated Geminal Diols

The reactivity of polyfluorinated geminal diols like 2,2,3,3-Tetrafluoropropane-1,1-diol is anticipated to be far from conventional. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which significantly influences the stability and reactivity of the geminal diol functional group. While geminal diols of non-fluorinated aldehydes are often unstable and exist in equilibrium with their carbonyl counterparts, the electron-withdrawing nature of the tetrafluoroethyl group in this compound is expected to stabilize the diol form.

Future research should focus on exploring unconventional reactivity patterns that may arise from this electronic environment. For instance, the acidity of the hydroxyl protons is likely to be enhanced, making these diols potential candidates for use as Brønsted acid catalysts in specific organic transformations. Furthermore, the carbon-carbon bond adjacent to the diol functionality may be activated towards nucleophilic attack or other bond-forming reactions under specific conditions. The study of related pentafluoro-gem-diols has shown their utility as precursors to valuable difluoromethylene-containing molecules through the release of trifluoroacetate (B77799), suggesting that this compound could participate in analogous, yet distinct, fragmentation or rearrangement reactions. nih.govolemiss.edu

Sustainable and Environmentally Benign Synthesis Approaches for Fluorinated Building Blocks

The synthesis of fluorinated compounds has traditionally relied on harsh reagents and energy-intensive processes. dovepress.com A key area of future research will be the development of sustainable and environmentally benign methods for the synthesis of this compound and other fluorinated building blocks. rsc.orgresearchgate.net This includes the use of greener solvents, such as water or ethanol, and the development of catalytic methods that minimize waste and improve atom economy. rsc.orgresearchgate.net

Recent advances in green fluorine chemistry, such as the use of less hazardous fluorinating agents and the development of reactions that can be performed in aqueous media, offer promising avenues for the synthesis of polyfluorinated diols. rsc.orgbioengineer.org For example, the development of methods for the direct hydration of fluorinated aldehydes under mild, catalytic conditions would be a significant step forward. Another promising approach is the use of flow chemistry, which can enable the safe and efficient handling of potentially hazardous reagents and intermediates, and can improve the scalability of synthetic processes. mit.edu The utilization of fluorinated greenhouse gases as feedstocks for the synthesis of valuable building blocks is another emerging area that could contribute to a more sustainable chemical industry. mit.edu

Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Design

Advanced Spectroscopic Techniques for in situ Mechanistic Observation

A deep understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and developing new applications. Advanced spectroscopic techniques that allow for the in situ observation of reaction intermediates and transition states will be invaluable in this regard. youtube.com

Techniques such as time-resolved infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy can provide real-time information about the species present in a reacting mixture. youtube.comrsc.org For example, the use of specialized NMR techniques can help to elucidate the structure and dynamics of transient intermediates in solution. The study of fluorination reactions at a platinum carbene complex using 19F NMR spectroscopy has provided detailed mechanistic insights, and similar approaches could be applied to reactions involving this compound. nih.gov The combination of experimental spectroscopic data with computational modeling can provide a powerful tool for the detailed elucidation of reaction pathways.

Expanding the Scope of Fluorinated Geminal Diol-Mediated Transformations

While the reactivity of this compound itself is yet to be fully explored, the broader class of fluorinated geminal diols has shown promise in mediating a variety of chemical transformations. nih.govolemiss.edu Future research should aim to expand the scope of these transformations, using this compound as a versatile building block.

Given its potential as a stabilized hydrate (B1144303), this diol could serve as a precursor to the corresponding aldehyde, 2,2,3,3-tetrafluoropropanal (B12964879), allowing for its controlled release in a reaction mixture. This could be advantageous in reactions where the free aldehyde is unstable or prone to side reactions. Furthermore, the diol itself could participate in condensation reactions with various nucleophiles to generate a diverse range of fluorinated heterocycles and other complex molecules. The development of catalytic methods that utilize the unique properties of fluorinated geminal diols to achieve novel bond formations and molecular architectures will be a key focus of future research. The synthesis of other fluorinated building blocks, such as gem-difluoro olefins, has been achieved through C-H functionalization and β-fluoride elimination reactions, and similar strategies could potentially be adapted for transformations involving this compound. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.